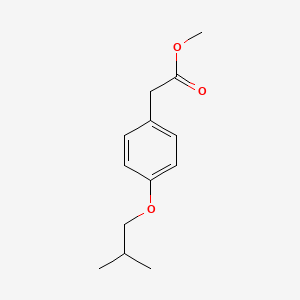
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by its unique structure, which includes a carboxamide group, an amino-oxopropyl side chain, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrrole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Addition of the Amino-Oxopropyl Side Chain: This step involves the reaction of the intermediate compound with an amino-oxopropyl reagent under controlled conditions.
Methylation and Nitration: The final steps include the methylation of the pyrrole nitrogen and the nitration of the aromatic ring using standard methylating and nitrating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the amino-oxopropyl side chain, using oxidizing agents such as potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-amino-.
Oxidation: Formation of 1H-Pyrrole-2-carboxamide, N-(3-oxo-3-oxopropyl)-1-methyl-4-nitro-.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino-oxopropyl side chain may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-chloro-: Similar structure but with a chlorine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-bromo-: Similar structure but with a bromine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-fluoro-: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions and form reactive intermediates, which may enhance its pharmacological properties.
Propiedades
Número CAS |
55356-26-8 |
|---|---|
Fórmula molecular |
C9H12N4O4 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
N-(3-amino-3-oxopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C9H12N4O4/c1-12-5-6(13(16)17)4-7(12)9(15)11-3-2-8(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,15) |
Clave InChI |
RDLVSWSYXFRWOX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)NCCC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)





![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)


![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

